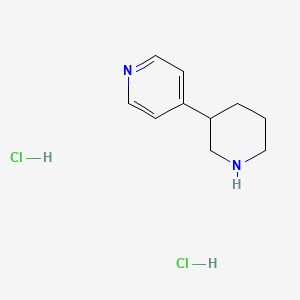

4-(Piperidin-3-yl)pyridine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Piperidin-3-yl)pyridine dihydrochloride is a biochemical used for proteomics research . It has a molecular formula of C10H12N2O•HCl and a molecular weight of 251.15 .

Synthesis Analysis

The synthesis of piperidine derivatives is an important task in modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of 4-(Piperidin-3-yl)pyridine dihydrochloride is represented by the Inchi Code: 1S/C10H14N2.2ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;;/h3-4,6-7,10,12H,1-2,5,8H2;2*1H . The molecular weight is 235.16 .Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .Physical And Chemical Properties Analysis

4-(Piperidin-3-yl)pyridine dihydrochloride is a powder that is stored at room temperature .科学的研究の応用

Synthesis and Intermediates in Drug Development

- 4-(4-Iodo-1H-pyrazol-1-yl)piperidine is a significant intermediate in the synthesis of Crizotinib, a medication used in cancer treatment. A robust three-step synthesis method for this compound highlights its role in pharmaceutical manufacturing (Fussell et al., 2012).

Corrosion Inhibition

- Piperidine derivatives have been studied for their properties in corrosion inhibition, particularly on iron surfaces. Quantum chemical calculations and molecular dynamics simulations were used to assess the efficiency of these compounds in protecting metals from corrosion (Kaya et al., 2016).

Synthesis Methods

- A novel method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, a compound relevant in medicinal chemistry, has been proposed. This method is simpler and more practical for producing large quantities compared to previous methods (Smaliy et al., 2011).

Use in Chemical Studies and Analyses

- Piperidine derivatives like 4-(1-pyrrolidinyl)piperidine have been the subject of experimental and theoretical studies using techniques like NMR spectroscopy to understand their stable forms and molecular structure (Alver et al., 2011).

Functionalization and Solubility Enhancement

- The modification of the C(5) position with a 1-(substituted)piperidin-4-yl ring was explored to enhance water solubility in certain compounds. This approach is used in the design of pharmaceuticals, particularly in improving drug solubility and bioavailability (Baraldi et al., 2012).

Catalysis

- Piperidine-4-carboxylic acid functionalized nanoparticles have been developed and used as catalysts in the synthesis of organic compounds. This application demonstrates the utility of piperidine derivatives in facilitating chemical reactions (Ghorbani‐Choghamarani & Azadi, 2015).

Development of Novel Compounds and Materials

- Piperidine derivatives are used as intermediates in the synthesis of a broad range of compounds, including those with pharmaceutical applications. This includes the creation of amines containing substituted piperidine units (Acharya & Clive, 2010).

作用機序

Target of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s known that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological activities, indicating that they may influence multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight is 235.15 , which could potentially influence its bioavailability and pharmacokinetic profile.

Safety and Hazards

将来の方向性

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of new piperidine derivatives like 4-(Piperidin-3-yl)pyridine dihydrochloride could have significant implications for the pharmaceutical industry .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(Piperidin-3-yl)pyridine dihydrochloride involves the reaction of 3-cyanopyridine with piperidine followed by reduction and salt formation.", "Starting Materials": [ "3-cyanopyridine", "piperidine", "hydrogen gas", "palladium on carbon", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: 3-cyanopyridine is reacted with piperidine in the presence of hydrogen gas and palladium on carbon catalyst to yield 4-(Piperidin-3-yl)pyridine.", "Step 2: The resulting product is then treated with hydrochloric acid to form 4-(Piperidin-3-yl)pyridine dihydrochloride salt.", "Step 3: The salt is then isolated by filtration and washed with water to obtain the final product." ] } | |

CAS番号 |

143924-46-3 |

分子式 |

C10H15ClN2 |

分子量 |

198.69 g/mol |

IUPAC名 |

4-piperidin-3-ylpyridine;hydrochloride |

InChI |

InChI=1S/C10H14N2.ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;/h3-4,6-7,10,12H,1-2,5,8H2;1H |

InChIキー |

NXJUKZVSMKFCNI-UHFFFAOYSA-N |

SMILES |

C1CC(CNC1)C2=CC=NC=C2.Cl.Cl |

正規SMILES |

C1CC(CNC1)C2=CC=NC=C2.Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2952614.png)

![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2952615.png)

![N-(3,4-dichlorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2952618.png)

![N-((5-phenylisoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2952623.png)

![6-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B2952624.png)

![1-{1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}-2,2,2-trifluoro-1-ethanone](/img/structure/B2952626.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2952633.png)